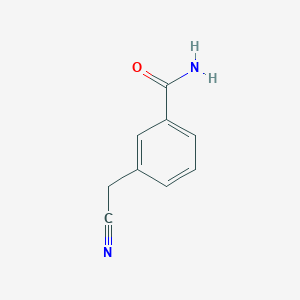

3-(Cyanomethyl)benzamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(cyanomethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYRAILBOJTIRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 3 Cyanomethyl Benzamide

Transformations of the Cyanomethyl Moiety

The cyanomethyl group is a highly versatile functional handle, susceptible to a variety of chemical modifications, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis to Carboxamide and Carboxylic Acid Derivatives

The nitrile group of 3-(cyanomethyl)benzamide can undergo hydrolysis under acidic or basic conditions to yield either a carboxamide or a carboxylic acid derivative. researchgate.net The extent of hydrolysis can be controlled by the reaction conditions. For instance, partial hydrolysis often yields the corresponding amide, while more forcing conditions, such as prolonged heating with aqueous acid or base, lead to the formation of the carboxylic acid. libretexts.orgmasterorganicchemistry.com

Controlled hydrolysis of the nitrile can lead to the formation of 3-(2-amino-2-oxoethyl)benzamide. Further hydrolysis under more vigorous acidic or basic conditions can convert the nitrile all the way to a carboxylic acid, yielding (3-carbamoylphenyl)acetic acid. researchgate.net This transformation is significant as it converts the cyanomethyl group into a bioisosteric equivalent of a carboxylic acid, which can be important in medicinal chemistry. ajgreenchem.com

Table 1: Hydrolysis Products of this compound

| Starting Material | Product |

| This compound | 3-(2-Amino-2-oxoethyl)benzamide |

| This compound | (3-Carbamoylphenyl)acetic acid |

Reduction to Primary Amine Derivatives

The nitrile functionality of the cyanomethyl group can be readily reduced to a primary amine, affording 3-(2-aminoethyl)benzamide. chemguide.co.uk This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether or tetrahydrofuran. smolecule.com Catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst like palladium, platinum, or nickel, is another effective method for this reduction. chemguide.co.uk The resulting primary amine is a valuable intermediate for further derivatization, allowing for the introduction of various substituents through reactions such as acylation, alkylation, and sulfonylation.

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Conditions |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF |

| Hydrogen (H₂) with metal catalyst (Pd, Pt, or Ni) | Elevated temperature and pressure |

Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group of this compound can participate in [3+2] cycloaddition reactions, most notably with azides to form tetrazole rings. imist.manih.gov This reaction, often catalyzed by metal salts such as those of zinc or cobalt, provides a direct route to 5-substituted tetrazoles. nih.govrsc.orgorganic-chemistry.org The reaction of this compound with sodium azide, for example, yields N-((1H-tetrazol-5-yl)methyl)benzamide. imist.ma Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in many pharmaceutical compounds. ajgreenchem.com The reaction conditions for tetrazole formation can be optimized by varying parameters such as the catalyst, solvent, and temperature. ajgreenchem.com

Functionalization of the Benzamide (B126) Core

The aromatic ring of this compound is amenable to functionalization through various reactions, including electrophilic aromatic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

The benzamide core of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The directing effects of the existing substituents—the meta-directing benzamide group and the ortho-, para-directing (though deactivating) cyanomethyl group—will influence the position of the incoming electrophile. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. mnstate.eduuomustansiriyah.edu.iq For instance, nitration would be expected to introduce a nitro group onto the aromatic ring, with the position dictated by the combined electronic and steric effects of the substituents. mnstate.edu

Cross-Coupling Reactions on Aromatic Halides

To perform cross-coupling reactions, this compound must first be halogenated to introduce a suitable handle, such as a bromine or iodine atom, onto the aromatic ring. These halogenated derivatives can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.govorganic-chemistry.orgnih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of aryl, alkyl, and amino groups. acs.orgbeilstein-journals.org For example, a bromo-substituted derivative of this compound could be coupled with an arylboronic acid in a Suzuki reaction to form a biaryl compound. organic-chemistry.orgnih.gov The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and reaction conditions. organic-chemistry.org

Exploiting Cyanomethylene Functionality for New Heterocycle Construction

The cyanomethylene group (-CH₂CN) in this compound is a versatile functional group that serves as a key building block for the synthesis of various heterocyclic systems. Its active methylene (B1212753) protons and the electrophilic nature of the nitrile carbon allow for a range of cyclization and condensation reactions, leading to the formation of complex molecular scaffolds with potential applications in medicinal chemistry and materials science.

The reactivity of the cyanomethylene group has been successfully exploited to construct 1,3,4-thiadiazole (B1197879) rings. Research has demonstrated that N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide can be synthesized and subsequently used as a precursor for novel heterocyclic compounds. researchgate.net The general strategy often involves the cyclization of thiosemicarbazide (B42300) precursors. The resulting cyanomethylene-substituted thiadiazole retains a reactive site that can be further modified. researchgate.net

For instance, the active methylene group in compounds like 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide allows for condensation reactions. researchgate.net This functionality enables the construction of new heterocyclic systems fused or attached to the thiadiazole core. The 1,3,4-thiadiazole scaffold itself is a significant pharmacophore, and its derivatives are investigated for various biological activities. mdpi.comnih.gov The synthesis of such derivatives from precursors containing a cyanomethyl group highlights a key strategy for creating libraries of complex molecules for screening purposes. researchgate.net

Table 1: Key Intermediates and Reagents in Thiadiazole Synthesis

| Compound/Reagent | Role in Synthesis |

|---|---|

| Thiosemicarbazide | Precursor for forming the thiadiazole ring |

| Carbon Disulfide | Reagent used in cyclization reactions to form the thiadiazole ring researchgate.net |

The cyanomethylene group is instrumental in the synthesis of pyrazole (B372694) and fused pyrazolopyrimidine systems. The active methylene protons can participate in condensation reactions with various reagents to form the pyrazole ring. A common starting material that demonstrates this reactivity is 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, which can be synthesized from precursors like 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538) and hydrazine (B178648) hydrate. semanticscholar.org

Once the cyanomethyl-substituted pyrazole is formed, it serves as a versatile intermediate for constructing more complex fused heterocycles like pyrazolo[1,5-a]pyrimidines. For example, the cyclocondensation reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with reagents such as acetoacetanilide (B1666496) leads to the formation of key pyrazolo[1,5-a]pyrimidine (B1248293) intermediates. mdpi.com Similarly, reaction with acetylacetone (B45752) or ethyl acetoacetate (B1235776) in the presence of a base like piperidine (B6355638) can yield substituted N-(pyrazolo[1,5-a]pyrimidin-2-yl)benzamides. acs.org These reactions underscore the utility of the cyanomethyl group in building diverse heterocyclic frameworks. ekb.egmdpi.com

Table 2: Reagents for Pyrazolopyrimidine Synthesis from Cyanomethyl Precursors

| Reagent | Resulting Scaffold/Intermediate | Reference |

|---|---|---|

| Acetylacetone | N-(3-Cyano-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)benzamide | acs.org |

| Ethyl Acetoacetate | N-(3-Cyano-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)benzamide | acs.org |

| Acetoacetanilide | Pyrazolo[1,5-a]pyrimidine intermediate | mdpi.com |

The cyanomethyl group, when positioned on a benzoic acid framework as in 2-(cyanomethyl)benzoic acid, is a key precursor for the synthesis of isoquinolinone derivatives. A two-stage, one-pot protocol can be employed for this transformation. The process involves the cross-coupling of a 2-(cyanomethyl)benzoic acid with an acyl hydrazide, which is promoted by N,N'-carbonyldiimidazole. researchgate.net This is followed by an intramolecular cyclization, where the cyanomethylene group participates in the ring closure to form the 3-amino-isoquinolin-1(2H)-one core. researchgate.net

This synthetic strategy allows for the generation of a series of N-(3-amino-1-oxo-2(1H)-isoquinolinyl)benzamides. researchgate.net While this specific example uses the ortho-substituted isomer, the general principle of intramolecular cyclization involving the cyanomethyl group is a powerful method for constructing the isoquinolinone scaffold. Other methods for synthesizing isoquinolinones often involve the annulation of benzamides with various coupling partners, catalyzed by transition metals like Rhodium(III) or Cobalt(III). mdpi.comorganic-chemistry.org Another approach involves the reaction of N-alkyl-N-methacryloyl benzamide with aryl aldehydes to yield isoquinoline-1,3(2H,4H)-dione derivatives. nih.govrsc.org

Table 3: General Methods for Isoquinolinone Synthesis

| Starting Materials | Key Reagents/Catalysts | Resulting Structure | Reference |

|---|---|---|---|

| 2-(Cyanomethyl)benzoic acids, Acyl hydrazides | N,N'-Carbonyldiimidazole, Imidazole·HCl | N-(3-amino-1-oxo-2(1H)-isoquinolinyl)benzamides | researchgate.net |

| Benzamides, Internal Acetylenes | Rh(III) catalyst | Functionalized Isoquinolones | mdpi.com |

Derivatization for Enhanced Analytical Properties in Research

In analytical research, chemical derivatization is a crucial technique used to modify a target analyte to improve its detection and separation characteristics. scribd.comnih.gov For a compound like this compound, derivatization can be employed to enhance its performance in analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). ddtjournal.com

The primary goals of derivatization are to increase detection sensitivity, improve chromatographic resolution, and enhance ionization efficiency in mass spectrometry. scribd.comddtjournal.com This is often achieved by introducing a specific functional group or "tag" into the molecule. For instance, a fluorophore could be attached to the benzamide nitrogen or the cyanomethylene group to allow for highly sensitive fluorescence detection.

Alternatively, a moiety that is easily ionizable can be introduced to improve the compound's response in an electrospray ionization mass spectrometer (ESI-MS). ddtjournal.com For example, a group containing a tertiary amine, which is readily protonated, could be added. This modification would lead to a significant increase in signal intensity in positive-ion ESI-MS, allowing for lower detection limits. The choice of derivatization reagent and strategy depends on the analytical technique being used and the specific properties of the analyte that need to be enhanced. nih.govchromatographyonline.com

Table 4: Common Derivatization Strategies for Analytical Enhancement

| Derivatization Goal | Strategy | Example Reagent Class | Analytical Technique |

|---|---|---|---|

| Enhance UV/Fluorescence Detection | Introduce a chromophore/fluorophore | Dansyl chloride, Naphthalenesulfonyl chloride | HPLC-UV, HPLC-Fluorescence |

| Improve GC Volatility/Stability | Silylation, Acylation, Alkylation | Silylating agents (e.g., MTBSTFA) | Gas Chromatography (GC) chromatographyonline.com |

| Increase MS Ionization Efficiency | Introduce a permanently charged or easily ionizable group | Reagents with quaternary ammonium (B1175870) or tertiary amine groups | LC-MS/MS ddtjournal.com |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(Cyanomethyl)benzoic acid |

| N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide |

| 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide |

| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile |

| 2-aminoprop-1-ene-1,1,3-tricarbonitrile |

| N-(3-Cyano-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)benzamide |

| 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d] semanticscholar.orgCurrent time information in Bangalore, IN.oxazin-3-yl)acetonitrile |

| N-(3-amino-1-oxo-2(1H)-isoquinolinyl)benzamide |

| Isoquinoline-1,3(2H,4H)-dione |

| N-alkyl-N-methacryloyl benzamide |

| Dansyl chloride |

The Role of this compound in Synthetic Chemistry

The chemical compound this compound is a derivative of benzamide, characterized by a cyanomethyl group (–CH₂C≡N) attached to the meta-position of the benzene (B151609) ring. This bifunctional molecule, containing both an amide and a nitrile group, serves as a valuable building block in the field of organic synthesis. Its structural features allow for a range of chemical transformations, making it a target of interest for constructing more complex molecular architectures, particularly within medicinal chemistry.

Application As a Building Block in Complex Organic Molecule Synthesis

The strategic placement of the cyanomethyl and benzamide (B126) groups on the aromatic ring makes 3-(Cyanomethyl)benzamide a versatile scaffold. The nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. The benzamide moiety is a common structural motif in pharmacologically active compounds and can engage in hydrogen bonding and other non-covalent interactions, or be chemically modified.

Currently, there is a lack of specific documented examples in scientific literature detailing the use of this compound as a direct precursor in the total synthesis of natural products. While related structures are employed in creating natural product analogs and synthesizing key heterocyclic cores found in nature, such as indoles, the direct application of this specific isomer in a completed natural product synthesis is not prominently reported. incemc.rorsc.org

The cyanomethylbenzamide framework is a recognized structural element in the synthesis of intermediates for medicinal chemistry. Although research often highlights its isomers, their reactivity provides insight into the potential of the 3-substituted variant. For instance, the isomer N-(cyanomethyl)benzamide has been prepared as a key intermediate for the development of tetrazole derivatives. nih.gov Tetrazoles are considered bioisosteres of carboxylic acids and are valued in drug design for their metabolic stability. nih.gov

Similarly, the ortho-isomer, 2-(cyanomethyl)benzamide, is a versatile building block for creating heterocyclic compounds that are critical to pharmaceutical development. smolecule.com Its dual functionality has been harnessed to synthesize quinazolines and benzodiazepines. smolecule.com Furthermore, it can be used to produce indole-3-carboxamides through copper-catalyzed cyclization, a scaffold prevalent in kinase inhibitors. smolecule.com

The development of novel kinase inhibitors has also focused on libraries of 3-substituted benzamide derivatives. nih.gov In this context, the this compound structure represents a foundational scaffold that can be systematically modified to generate a wide array of compounds for biological screening. The reactivity of the cyanomethyl group allows for its conversion into other functional groups, enabling the exploration of structure-activity relationships. For example, the nitrile can be exploited to construct new heterocyclic rings fused to the benzamide core, as seen in the synthesis of novel compounds from N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, which show promise as insecticidal agents. researchgate.net

Table 1: Cyanomethylbenzamide Isomers as Medicinal Chemistry Intermediates

| Precursor Compound | Synthetic Application/Intermediate Role | Resulting Scaffold/Compound Class | Reference |

|---|---|---|---|

| N-(Cyanomethyl)benzamide | Key intermediate for tetrazole synthesis | Tetrazole Derivatives | nih.gov |

| 2-(Cyanomethyl)benzamide | Building block for heterocyclic synthesis | Quinazolines, Benzodiazepines | smolecule.com |

| 2-(Cyanomethyl)benzamide | Precursor in copper-catalyzed cyclization | Indole-3-carboxamides | smolecule.com |

| 3-Substituted Benzamides | Core scaffold for inhibitor libraries | Bcr-Abl Kinase Inhibitors | nih.gov |

| N-(5-(Cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide | Precursor for fused heterocycles | Hybrid 1,3,4-Thiadiazole (B1197879) Compounds | researchgate.net |

A modular approach in drug discovery involves using a core molecular scaffold that can be systematically decorated with various functional groups to create a library of analogs for biological evaluation. rit.edunih.gov This strategy allows chemists to efficiently explore the chemical space around a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

The this compound structure is well-suited for such a modular design. A prominent example is the design and synthesis of 3-substituted benzamide derivatives as inhibitors of the Bcr-Abl kinase, an important target in the treatment of chronic myeloid leukemia. nih.gov In this research, a series of benzamide derivatives with different substituents at the 3-position were prepared and evaluated, leading to the identification of highly potent inhibitors. nih.gov This demonstrates a classic modular approach where the 3-position of the benzamide scaffold serves as a point for diversification.

The functional groups of this compound themselves can be considered modules. The benzamide core is a well-established pharmacophore that can be retained for its interaction with biological targets, while the cyanomethyl group serves as a versatile chemical handle. smolecule.comresearchgate.net The nitrile can be transformed into other functional groups, allowing for the creation of diverse analogs from a single intermediate. This modularity is crucial for establishing structure-activity relationships (SAR) and for lead optimization. For example, the cyanomethyl group can be used to introduce three-dimensional complexity into otherwise planar molecules, a strategy that can improve clinical outcomes, solubility, and target selectivity. nih.gov

Table 2: Modular Design Principles Using the Benzamide Scaffold

| Core Scaffold/Module | Design Strategy | Target/Application | Desired Outcome | Reference(s) |

|---|---|---|---|---|

| 3-Substituted Benzamide | Systematic modification at the 3-position | Bcr-Abl Kinase | Potent and selective inhibitors | nih.gov |

| Cyanomethyl Group | Dearomative functionalization of heteroarenes | General Drug/Agrochemical Discovery | Access to 3D heterocyclic frameworks | nih.gov |

| Benzamide Moiety | Bioisosteric replacement (e.g., with azoles) | General Lead Optimization | Improved metabolic stability and drug-like properties | researchgate.net |

| Peptide-Based Imaging Agents | Coupling of modular amino acid-dye/metal conjugates | Cancer Imaging and Therapy | Dual- or tri-modal imaging and therapeutic agents | rit.edu |

Advanced Spectroscopic and Computational Characterization of 3 Cyanomethyl Benzamide Systems

X-ray Crystallography for Molecular and Crystal Structure Elucidation

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. For 3-(Cyanomethyl)benzamide, single-crystal X-ray diffraction studies have been instrumental in determining its molecular geometry and the way its molecules pack in the solid state. The compound crystallizes in the orthorhombic space group. nih.gov

Conformational Analysis and Torsion Angles

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical factor in determining its physical and chemical properties. In the structure of this compound, the amide group is not coplanar with the benzene (B151609) ring. nih.gov Instead, it is twisted by a dihedral angle of 21.86 (7)°. nih.gov This twisting is a result of the interplay between electronic effects and steric hindrance.

| Torsion Angle Description | Value (°) |

| Dihedral angle between the amide group and the benzene ring | 21.86 (7) |

| Dihedral angle between the benzene ring and the cyanomethyl group | 53.13 (11) |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In the crystal structure of this compound, the dominant intermolecular force is hydrogen bonding. nih.gov Specifically, molecules are linked via N—H⋯O hydrogen bonds, where the hydrogen atom of the amide group of one molecule forms a hydrogen bond with the oxygen atom of the amide group of an adjacent molecule. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties. For this compound and related systems, various computational methods have been employed to understand their electronic structure, reactivity, and other physicochemical characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry and to calculate various electronic properties. nih.gov For benzamide (B126) derivatives, DFT studies can provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule.

These computational analyses help in understanding the stability of different conformations and the nature of intramolecular interactions. For instance, dispersion-corrected DFT calculations have been used to rationalize the subtle differences in molecular interactions in benzamide crystals, highlighting the interplay between intermolecular attraction and molecular torsion. rsc.orgresearchgate.nettandfonline.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For benzamide derivatives, FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack, providing valuable information for understanding their reaction mechanisms. The analysis of these frontier orbitals helps in predicting the most reactive positions in conjugated systems.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. wolfram.comresearchgate.netresearchgate.net The MEP map uses a color scale to represent different regions of electrostatic potential, where red typically indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations offer a powerful computational microscope to visualize the dynamic interplay between a ligand, such as this compound, and its biological target. These simulations provide atomic-level insights into the binding process, conformational stability, and the intricate network of interactions that govern ligand recognition and affinity.

In the context of drug design, MD simulations are instrumental in understanding how ligands orient themselves within a protein's binding pocket. For derivatives of benzamide, a common scaffold in various enzyme inhibitors, MD studies have elucidated the critical role of specific amino acid residues in stabilizing the ligand-protein complex. For instance, in studies involving benzamidine, a related compound, simulations have successfully predicted the ligand's ability to find its crystallographically observed binding pose within a protein's active site. researchgate.net These simulations reveal that the stability of the ligand's binding pose can be assessed by monitoring the root-mean-square deviation (RMSD) over the simulation time. A stable RMSD suggests a strong and specific interaction between the ligand and its target. researchgate.net

| Simulation Parameter | Typical Application in Ligand-Target Studies |

|---|---|

| Root-Mean-Square Deviation (RMSD) | Assesses the stability of the ligand's binding pose over time. |

| Binding Free Energy Calculations | Predicts the affinity of the ligand for the target protein. |

| Interaction Fingerprints | Identifies and quantifies the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues. |

Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods

Computational chemistry provides indispensable tools for unraveling the intricate details of chemical reactions, including the elucidation of reaction mechanisms and the characterization of fleeting transition states. For a compound like this compound, computational methods can be employed to understand its synthesis, reactivity, and potential metabolic transformations.

Density Functional Theory (DFT) is a widely used computational method to map the potential energy surface of a reaction. nih.govresearchgate.net This allows for the identification of reactants, intermediates, transition states, and products, along with their relative energies. For instance, in the synthesis of a benzamide derivative, DFT calculations can determine the most energetically favorable reaction pathway and identify the rate-determining step by calculating the energy of the transition states. nih.govresearchgate.net

A key aspect of understanding a reaction is the characterization of its transition state, the highest energy point along the reaction coordinate. Computational models have been developed that can rapidly and accurately predict the structure of these elusive transition states. mit.edu For reactions involving cyanomethylation, computational studies have been used to investigate the mechanism of radical addition to alkynes, revealing the free energy barriers and reaction energies for different pathways. nih.govnih.govrsc.org These studies can also shed light on the role of different radical species in the formation of the cyanomethyl radical. nih.gov

The analysis of the reaction path can be further refined by partitioning it into distinct "reaction phases," which describe chemically relevant changes in the reacting complex, such as bond formation and cleavage. smu.edu This detailed mechanistic understanding is crucial for optimizing reaction conditions, designing more efficient synthetic routes, and predicting the reactivity of molecules like this compound.

Advanced Spectroscopic Techniques for Mechanistic Insight

High-Resolution NMR for Complex Structural Assignments and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each atom. For substituted benzamides, the chemical shifts of the protons and carbons are influenced by the nature and position of the substituents. publish.csiro.aujournals.co.za

In the ¹H NMR spectrum of this compound, the protons of the cyanomethyl group would appear as a distinct signal, while the aromatic protons would display a splitting pattern characteristic of a 1,3-disubstituted ring. The amide protons often appear as two separate, sometimes broad, signals due to restricted rotation around the C-N bond. publish.csiro.au The ¹³C NMR spectrum provides complementary information on the carbon skeleton.

Two-dimensional (2D) NMR techniques are essential for assigning complex spectra and probing molecular connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to assign adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between carbons and protons (typically over 2-3 bonds), which is crucial for confirming the substitution pattern. For this compound, an HMBC experiment would show a correlation between the methylene (B1212753) protons of the cyanomethyl group and the aromatic carbon at position 3, unequivocally confirming the structure.

Furthermore, NMR can be used to study dynamic processes. For instance, variable temperature NMR experiments can provide insights into the rotational barrier around the amide bond.

| NMR Experiment | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment and number of different types of protons. | Identifies signals for cyanomethyl, aromatic, and amide protons. |

| ¹³C NMR | Provides information on the chemical environment and number of different types of carbons. | Identifies signals for nitrile, methylene, carbonyl, and aromatic carbons. |

| COSY | Shows correlations between coupled protons. | Confirms the connectivity of aromatic protons. |

| HSQC | Shows correlations between directly bonded carbons and protons. | Assigns the ¹³C signals for the CH and CH₂ groups. |

| HMBC | Shows long-range correlations between carbons and protons. | Confirms the position of the cyanomethyl group on the aromatic ring. |

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that is indispensable for monitoring the progress of chemical reactions and identifying transient intermediates. rsc.orgru.nlnih.gov In the synthesis of this compound, MS can be used to track the consumption of reactants and the formation of the product in real-time. waters.com

By coupling a mass spectrometer with a separation technique like liquid chromatography (LC-MS), complex reaction mixtures can be analyzed. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and unambiguous confirmation of the product's identity.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the molecular ion of this compound would be isolated and fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For benzamides, a common fragmentation pathway involves the loss of the amide group (NH₂) to form a stable benzoyl cation. researchgate.net This fragmentation data provides definitive structural confirmation.

Furthermore, the high sensitivity of mass spectrometry makes it particularly well-suited for the detection of low-abundance, short-lived reaction intermediates, which are often key to understanding the reaction mechanism. rsc.orgru.nlnih.gov

Structure Activity Relationship Sar Studies and Biological Target Interactions

Systematic Modulations of the Benzamide (B126) Structure and Cyanomethyl Substituent

The therapeutic efficacy of benzamide-based compounds is profoundly influenced by their structural characteristics. Modifications to the core benzamide structure and the cyanomethyl substituent have been systematically explored to optimize their interaction with biological targets, leading to enhanced potency and selectivity.

Impact of Substituents on Potency and Selectivity

Structure-activity relationship studies have revealed that the nature and position of substituents on the benzamide ring are critical determinants of biological activity. For instance, in the development of tyrosine kinase inhibitors, the placement of a (trifluoromethyl)benzene ring on either the amide or amine part of related benzamide molecules was found to produce highly potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com Specifically, analogues featuring this substitution exhibited remarkable inhibitory activity, with some achieving 91-92% inhibition at a concentration of 10 nM. nih.gov

| Substituent Group | Position/Context | Observed Effect | Target Class | Reference |

|---|---|---|---|---|

| Trifluoromethyl | On amide or amine moiety | High potency (91-92% inhibition at 10 nM) | EGFR (Tyrosine Kinase) | nih.gov |

| Chlorophenyl | Attached to amide group | Significant inhibition of h-NTPDases 3 & 8 | NTPDase | nih.gov |

| Bromophenyl | Attached to amide group | Potent inhibition of h-NTPDase1 | NTPDase | nih.gov |

| Amino (NH2) | On terminal benzene (B151609) ring | Essential for HDAC inhibitory activity | HDAC | tandfonline.com |

| Methyl (CH3) | On terminal benzene ring | Conferred selective antiproliferative activity but no HDAC inhibition | Cancer Cells | tandfonline.com |

Role of the Cyanomethyl Group in Receptor Binding

The cyanomethyl group, and the closely related cyano group, is more than a simple structural component; it often plays a direct and crucial role in binding to target receptors. The nitrile moiety can act as a hydrogen bond acceptor, interacting with hydrogen bond donors from the protein backbone or side chains, and can also engage in hydrophobic interactions. nih.gov

In the context of Janus kinase 3 (JAK3) inhibition, the cyano group of cyanamide-based derivatives functions as a covalent warhead. nih.gov This group engages with a specific cysteine residue (Cys909) unique to the JAK3 active site, forming a covalent bond that leads to potent and selective inhibition. nih.gov This demonstrates how the cyanomethyl or a related moiety can be engineered to achieve irreversible binding and high selectivity for a specific target.

Furthermore, studies on cyanomethyl-pyrazole-carboxamides as CB1 antagonists revealed that while various modifications to the molecule were tolerated, the introduction of polar or charged groups tended to reduce the compound's antagonistic activity, underscoring the importance of the physicochemical properties imparted by the cyanomethyl region for effective receptor engagement.

Inhibition of Specific Enzyme and Receptor Systems

The 3-(cyanomethyl)benzamide scaffold has served as a foundation for developing inhibitors against a diverse array of enzymes and receptors critical in various disease pathways.

Kinase Inhibition Studies (e.g., Sphingosine (B13886) Kinase, GRK2, JAK Kinase)

Benzamide derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and prominent targets in drug discovery.

Sphingosine Kinase (SphK): Sphingosine kinase 1 (SphK1) and 2 (SphK2) are enzymes that produce the signaling lipid sphingosine-1-phosphate (S1P), implicated in diseases like cancer and fibrosis. nih.gov While many potent SphK inhibitors are sphingosine analogues or belong to other chemical classes, the principles of targeting the kinase active site are broadly applicable. spandidos-publications.comacs.org For example, the development of SphK2-selective inhibitors has focused on introducing rigid structures into the aliphatic tail of existing inhibitors to complement the "J"-shaped sphingosine binding pocket, leading to compounds with high potency and selectivity. acs.org

G Protein-Coupled Receptor Kinase 2 (GRK2): Overexpression of GRK2 is linked to conditions such as heart failure, making it a significant therapeutic target. nih.gov Benzamide-containing compounds have emerged as potent and selective GRK2 inhibitors. nih.gov For instance, CMPD101, which incorporates an aminobenzamide structure, is a highly selective inhibitor of GRK2/3 with IC50 values of 35 nM and >2 μM for GRK2 and other tested kinases, respectively. nih.gov Research has also identified compounds like C3Z392 that inhibit the GRK2 RH domain, preventing G protein-coupled receptor (GPCR) desensitization with nanomolar potency. researchgate.net

Janus Kinase (JAK): The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are central to cytokine signaling pathways involved in immune-mediated inflammatory diseases. dermnetnz.orgdrugs.com Benzamide and related structures are key features in many JAK inhibitors. A notable strategy involves designing covalent inhibitors where a cyanamide (B42294) group targets a unique cysteine residue (Cys909) in JAK3, conferring high selectivity. nih.gov Other research has led to benzimidazole-5-carboxamide derivatives with remarkable selectivity for JAK1 over other family members, highlighting the importance of specific hydrogen bond donors for differentiating the ATP-binding sites of JAK isozymes. nih.gov

| Compound Class/Example | Target Kinase | Key Feature/Mechanism | Potency (IC50/Ki) | Reference |

|---|---|---|---|---|

| Cyanamide-based derivatives | JAK3 | Covalent modification of Cys909 | Potent and selective | nih.gov |

| Benzimidazole-5-carboxamides (e.g., 5c) | JAK1 | High selectivity (63-fold vs JAK2) through specific H-bonds | Selective | nih.gov |

| CMPD101 | GRK2/3 | Selective small molecule inhibitor with aminobenzamide core | 35 nM (GRK2) | nih.gov |

| 4-(Arylaminomethyl)benzamides (e.g., analog 11) | EGFR | (Trifluoromethyl)benzene substitution | 91% inhibition at 10 nM | nih.gov |

| Thioacridine benzamides (e.g., 10f) | DYRK2/3 | Improved selectivity over parent compound | Nanomolar range | nih.gov |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.govnih.gov The benzamide scaffold has been incorporated into novel potential AChE inhibitors. In one study, the ester linkage in a lead compound was replaced with a more metabolically stable amide linker. This modification, combined with exchanging an indanone moiety for other aromatic heterocycles, led to the development of new carboxamide derivatives with significant AChE inhibitory activity, with the most active analogue showing an IC50 value of 0.41 μM.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. tandfonline.com Benzamide derivatives, particularly those containing an N-(2-aminophenyl)benzamide unit, are a prominent class of HDAC inhibitors. The mechanism often involves the benzamide group chelating with the zinc ion located in the active site of the enzyme. nih.gov

Structure-activity relationship studies have provided clear guidelines for designing potent benzamide-based HDAC inhibitors. It has been shown that hydrophobic substituents enhance inhibitory activity, while electron-withdrawing groups have a negative effect. benthamdirect.comresearchgate.net Furthermore, the presence of an amino group (NH2) on the terminal ring and a shorter molecular length are associated with stronger HDAC inhibition. tandfonline.com These principles have guided the synthesis of novel compounds with significant, isoform-selective inhibitory profiles against Class I HDACs. tandfonline.com

Sodium Taurocholate Cotransporting Polypeptide (NTCP) Inhibition

The sodium-taurocholate cotransporting polypeptide (NTCP), encoded by the SLC10A1 gene, is the primary transporter responsible for the uptake of conjugated bile acids from the portal blood into hepatocytes. frontiersin.orgmdpi.com Beyond its role in bile acid circulation, NTCP has been identified as the cellular entry receptor for hepatitis B (HBV) and hepatitis D (HDV) viruses. mdpi.commdpi.com This dual function has made it a significant target for therapeutic intervention.

Inhibition of NTCP can lead to an increase in systemic bile salt levels. nih.gov A variety of compounds have been identified as NTCP inhibitors, including cyclosporine A, propranolol, furosemide, ketoconazole, rifamycin, glibenclamide, ritonavir, bosentan, efavirenz, saquinavir, and gemfibrozil. mdpi.com These substances can interfere with the transport of bile acids into hepatocytes, potentially leading to elevated bile acid concentrations in the blood. mdpi.com Additionally, certain drugs that are transported by NTCP, such as some statins (fluvastatin, pitavastatin, simvastatin, and rosuvastatin), can act as competitive inhibitors of bile acid uptake. mdpi.com

Research has shown that blocking NTCP can have hepatoprotective effects in certain cholestatic conditions by reducing the bile salt load in hepatocytes. nih.gov Interestingly, inhibition of NTCP by the specific inhibitor myrcludex B has been shown to increase biliary cholesterol and phospholipid excretion without altering biliary bile salt output. nih.gov This effect is thought to be caused by a shift in hepatic bile salt uptake from periportal to pericentral hepatocytes, thereby increasing the exposure of the canalicular membrane to bile salts. nih.gov

Mechanisms of Antiproliferative and Apoptosis-Inducing Activities in In Vitro Models

Effects on Cancer Cell Lines (e.g., HepG2, MCF-7, HCT-116, PC-3)

The antiproliferative effects of various compounds have been studied across a range of cancer cell lines. For instance, the benzimidazole (B57391) derivative, 3,4,5-trihydroxy-N-hexyl benzamide, demonstrated a potent inhibitory effect on HCT-116 colon carcinoma cells, with an IC50 value of 0.07 µM. orientjchem.org In another study, a synthesized ciprofloxacin (B1669076) 3,4,5 tri-methoxy chalcone (B49325) hybrid (CCH) showed a concentration and time-dependent reduction in the viability of both HepG2 (hepatocellular carcinoma) and MCF-7 (breast carcinoma) cells. waocp.org Similarly, certain benzimidazole derivatives have shown antiproliferative effects against both HCT-116 and MCF-7 cell lines. nih.gov

| Cell Line | Compound/Treatment | Observed Effect | IC50 Value |

| HCT-116 | 3,4,5-trihydroxy-N-hexyl benzamide | Anticancer and inhibitory effect | 0.07 µM |

| HepG2 | Ciprofloxacin 3,4,5 tri-methoxy chalcone hybrid (CCH) | Reduced viability, pro-apoptotic | Not specified |

| MCF-7 | Ciprofloxacin 3,4,5 tri-methoxy chalcone hybrid (CCH) | Reduced viability, pro-apoptotic | Not specified |

| HCT-116 | Benzimidazole derivatives | Anti-proliferation | Varied (e.g., 16.2 ± 3.85 µg/mL for one derivative) |

| MCF-7 | Benzimidazole derivatives | Anti-proliferation | Varied (e.g., 8.86 ± 1.10 µg/mL for one derivative) |

Induction of Apoptosis Pathways (e.g., Bax, Caspase-3, PARP, Bcl-2 Regulation)

The induction of apoptosis is a key mechanism for many anticancer agents. The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic (mitochondrial) pathway of apoptosis. mdpi.com This family includes both pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2. mdpi.comnih.gov The ratio of these proteins is critical in determining a cell's susceptibility to apoptosis.

Treatment of HepG2, T47D, and HCT116 cells with 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene (3-NC) has been shown to induce apoptosis by down-regulating the expression of the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio leads to the release of apoptogenic factors from the mitochondria. mdpi.comnih.gov

Caspases are a family of proteases that are central to the execution of apoptosis. mdpi.com Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, including PARP (Poly (ADP-ribose) polymerase), which ultimately leads to the characteristic morphological changes of apoptosis. ijper.org The activation of caspases can be initiated through both intrinsic and extrinsic pathways. For example, mefenamic acid has been shown to induce apoptosis in MCF-7 breast cancer cells by significantly enhancing the activity of caspases-3, -8, and -9. ijper.org

| Apoptotic Marker | Compound/Treatment | Cell Line(s) | Effect |

| Bax | 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene (3-NC) | HepG2, T47D, HCT116 | Upregulation |

| Bcl-2 | 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene (3-NC) | HepG2, T47D, HCT116 | Downregulation |

| Caspase-3 | Mefenamic Acid | MCF-7 | Enhanced activity |

| Caspase-8 | Mefenamic Acid | MCF-7 | Enhanced activity |

| Caspase-9 | Mefenamic Acid | MCF-7 | Enhanced activity |

Insecticidal and Antiparasitic Mechanism-Based Studies

Larvicidal Activity and Target Engagement

Several classes of chemical compounds have been investigated for their larvicidal activity, particularly against the mosquito Aedes aegypti, a vector for numerous diseases. Cinnamic acid derivatives have shown promise, with compounds like butyl cinnamate (B1238496) and pentyl cinnamate exhibiting significant larvicidal effects. nih.gov Molecular modeling studies suggest that the mechanism of action for these compounds may involve the inhibition of multiple targets, including carbonic anhydrase (CA), histone deacetylase (HDAC2), and sodium-dependent cation-chloride co-transporters. nih.gov

Chalcone derivatives have also been synthesized and evaluated for their larvicidal properties. nih.gov Certain substituted chalcones demonstrated potent activity against Ae. aegypti larvae. nih.gov Furthermore, defatted brassica seed meals and their chemical constituents, such as allyl isothiocyanate and benzyl (B1604629) isothiocyanate, have been shown to be toxic to Ae. aegypti larvae. usda.gov

Activity Against Specific Pests (e.g., Cotton Leaf Worm, Mosquito Larvae)

While specific studies detailing the insecticidal activity of this compound against the cotton leaf worm (Spodoptera littoralis) or mosquito larvae were not prominent in the reviewed literature, research into structurally related benzamide and diamide (B1670390) compounds provides valuable context. Novel diamide compounds, for instance, have demonstrated excellent activity against pests such as Plutella xylostella (diamondback moth) and Chilo suppressalis (striped rice borer). sioc-journal.cn Similarly, isoxazoline (B3343090) derivatives containing a benzamide moiety have shown high insecticidal activity against diamondback moth larvae and various other pests, including mosquito larvae. researchgate.net

The broader class of benzamide derivatives has been a source of compounds with significant larvicidal effects. Studies on benzo[h]quinoline (B1196314) derivatives synthesized from furanone have shown that these compounds exhibit significant larvicidal activity against mosquito larvae (Culex pipiens L.), with performance surpassing the conventional insecticide chlorpyrifos. nih.gov The insecticidal activity of various compounds against the cotton leaf worm is an active area of research, with studies evaluating everything from hydrazide-hydrazone derivatives to photosensitizing dyes. tandfonline.comnih.gov These findings indicate that the benzamide scaffold is a viable backbone for the development of potent insecticides, though the specific efficacy of the 3-(cyanomethyl) substitution requires direct investigation.

Antiparasitic Effects (e.g., Trypanosoma brucei)

Benzamide derivatives have been investigated for their potential to treat diseases caused by protozoan parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. Research into a series of benzamide derivatives as inhibitors of the trypanosome alternative oxidase (TAO), a validated drug target in T. brucei, found them to be generally poor inhibitors, with IC₅₀ values in the micromolar range. nih.govacs.org

However, the closely related compound, 3-aminobenzamide (B1265367), has shown a distinct mechanism of action against the parasite. Trypanosoma brucei relies on antigenic variation to evade the host's immune system, a process that involves DNA strand breaks and repair. nih.gov The nuclear enzyme adenosine-diphosphoribosyl transferase (ADPRT) plays a regulatory role in DNA repair and is dependent on DNA strand breaks for its activity. nih.gov Studies have demonstrated that 3-aminobenzamide acts as a competitive inhibitor of ADPRT in T. brucei. In infected rats, continuous infusion of 3-aminobenzamide resulted in a 15-fold reduction in the rate of antigenic switching, suggesting that ADPRT activity is crucial for this immune evasion mechanism. nih.gov This highlights a potential avenue through which benzamide-like structures could exert an antiparasitic effect.

Antiviral Activity Investigations

A review of available scientific literature did not yield specific studies focused on the antiviral activity of this compound. While research into antiviral compounds is extensive, covering various scaffolds from benzimidazoles to natural cyanometabolites, specific data for this compound is not currently available. nih.govnih.gov

Bioisosteric Replacements and Their Impact on Activity

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a molecule's physicochemical properties to enhance its biological activity, metabolic stability, or pharmacokinetic profile. researchgate.net This involves substituting one atom or functional group with another that has similar spatial and electronic characteristics. The carboxylic acid group, while often crucial for binding to biological targets, can lead to poor membrane permeability and metabolic instability. nih.gov Therefore, replacing it with a suitable bioisostere is a common optimization technique.

Tetrazole as a Carboxyl Unit Bioisostere

The tetrazole ring is one of the most widely used and successful bioisosteres for the carboxylic acid functional group. tandfonline.comnih.gov This is because the 1H-tetrazole moiety has a pKa value very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic the key ionic interactions of the carboxylate group with biological receptors. cambridgemedchemconsulting.com

Studies using quantum methods have demonstrated that the electronic profiles and molecular properties of a carboxylic acid and its corresponding tetrazole bioisostere can be remarkably similar. drugbank.com The electrostatic potential maps of the tetrazolate and carboxylate anions show a striking similarity in the arrangement of their lone pairs, which explains their ability to engage in comparable hydrogen-bonding interactions with a target protein. cambridgemedchemconsulting.comnih.gov

The primary advantages of replacing a carboxylic acid with a tetrazole include:

Increased Metabolic Stability : The tetrazole ring is generally more resistant to metabolic transformations in the liver compared to the carboxylic acid group. tandfonline.com This can reduce the risk of forming reactive acyl glucuronides, which have been associated with toxicity. cambridgemedchemconsulting.com

Improved Pharmacokinetics : The substitution can increase the lipophilicity of a compound, which may improve its absorption and bioavailability. researchgate.nettandfonline.com

This strategy has been successfully applied in the development of numerous marketed drugs, including the angiotensin II receptor antagonist Losartan, where the tetrazole group was found to be critical for its effectiveness upon oral administration. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel and Efficient Synthetic Pathways

The advancement of organic synthesis provides a continuous opportunity to develop more efficient, cost-effective, and environmentally friendly methods for producing 3-(Cyanomethyl)benzamide and its derivatives. While traditional methods for creating the crucial amide bond, such as reacting an activated carboxylic acid with an amine, are well-established, future research will likely focus on innovative catalytic systems and process optimization. nih.gov

Key areas for exploration include:

Continuous Flow Synthesis: Shifting from batch processing to continuous flow manufacturing can offer significant advantages, including improved reaction control, enhanced safety, higher yields, and easier scalability. This is particularly relevant for multi-step syntheses that may be required for complex analogues. google.com

Novel Catalysis: Investigating new catalysts for amide bond formation or for the introduction of the cyanomethyl group could reduce the need for harsh reagents and decrease waste. For instance, methods that avoid the chlorination of benzoic acids could offer a greener synthetic route. nih.gov

One-Pot Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without isolating intermediates can significantly improve efficiency. google.com This could involve, for example, a tandem reaction that forms the benzamide (B126) core and subsequently modifies another part of the molecule.

Design of Next-Generation Analogues with Tuned Biological Profiles

The core structure of this compound offers a versatile template for medicinal chemists to design next-generation analogues with improved biological properties. Through systematic structure-activity relationship (SAR) studies, researchers can fine-tune the molecule to enhance its potency, selectivity, and pharmacokinetic profile. acs.orgnih.gov

Future design strategies will likely focus on modifications at key positions:

The Benzamide Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic ring can influence the molecule's electronic properties, lipophilicity, and interaction with biological targets.

The Amide Group: While the secondary amide is a common feature, modifications could include N-methylation or its replacement with bioisosteres to alter hydrogen bonding capacity and metabolic stability. acs.org

The Cyanomethyl Moiety: This group can be replaced with other functional groups to probe interactions with target proteins. For example, converting the nitrile to a tetrazole or carboxylic acid could introduce different charge and hydrogen-bonding characteristics.

The following table summarizes potential modification strategies based on general principles observed in benzamide derivatives.

| Structural Modification Area | Example Modification | Potential Impact on Biological Profile | Relevant Findings on Benzamide Scaffolds |

| Benzamide Aromatic Ring | Introduction of electron-withdrawing groups (e.g., fluorine) | Can alter binding affinity and metabolic stability. | May be less tolerated in some positions depending on the target. acs.org |

| Amide Linker | N-methylation | Increases potency in some cases by altering conformation or hydrogen bonding. acs.org | |

| Cyanomethyl Group | Replacement with other functional groups (e.g., aminonitriles) | Can significantly enhance potency and selectivity for specific enzymes like cathepsin K. | |

| Overall Structure | Addition of heterocyclic rings (e.g., piperidine (B6355638), pyridine) | Can improve potency and modulate physicochemical properties for better drug-like characteristics. nih.gov |

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to predict how a molecule will behave and to design new compounds with greater efficiency. semanticscholar.org For this compound and its analogues, these methods can provide profound insights into their structure-function relationships.

Key computational approaches for future research include:

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): This method builds a computational model that correlates the 3D structural features of a series of molecules with their biological activity. nih.govnih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to generate contour maps that highlight regions where steric bulk, positive, or negative charges would likely increase or decrease activity, guiding the design of more potent analogues. nih.govfrontiersin.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. semanticscholar.org By docking this compound analogues into the active sites of various enzymes or receptors, researchers can hypothesize binding modes, identify key interactions (like hydrogen bonds), and prioritize which compounds to synthesize. nih.govvensel.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into its stability and the specific interactions that hold the molecule in place. nih.govnih.govcncb.ac.cnrsc.org This can help validate docking poses and understand how subtle changes to the molecule's structure might affect its binding dynamics. nih.govresearchgate.net

| Computational Method | Application for this compound Research | Predicted Outcome |

| 3D-QSAR (CoMFA/CoMSIA) | Correlate structural features of analogues with their measured biological activity. | A predictive model that guides the design of new analogues with enhanced potency. frontiersin.orgnih.gov |

| Molecular Docking | Predict the binding pose of analogues within the active site of a target protein. | Identification of key amino acid interactions and prioritization of compounds for synthesis. semanticscholar.org |

| Molecular Dynamics (MD) | Simulate the behavior of the ligand-protein complex over time. | Confirmation of binding stability and detailed understanding of interaction dynamics. nih.govmdpi.com |

Investigation of Broader Biological Target Landscapes for Therapeutic Potential

The benzamide scaffold is known to interact with a wide array of biological targets, suggesting that this compound could possess activities beyond its initial characterization. walshmedicalmedia.comnih.gov A systematic investigation into a broader range of targets could uncover novel therapeutic applications. researchgate.net

Future research could explore its potential as an inhibitor or modulator of:

Enzymes: Many benzamide derivatives are known to inhibit enzymes such as histone deacetylases (HDACs), carbonic anhydrases, and kinases like Aurora kinase B. nih.gov

G-Protein Coupled Receptors (GPCRs): This large family of receptors is a common target for drugs, and some benzamide derivatives act as modulators.

Ion Channels: Certain benzamides have been shown to affect the function of ion channels.

A strategic approach would be to screen this compound against diverse panels of validated drug targets to identify unexpected "hits" that can be pursued through further medicinal chemistry optimization.

| Potential Target Class | Specific Examples from Benzamide Literature | Potential Therapeutic Area |

| Kinases | Aurora Kinase B (AURKB), Spleen Tyrosine Kinase (SYK) | Oncology, Autoimmune Diseases frontiersin.org |

| Deacetylases | Histone Deacetylases (HDACs), Sirtuin-2 (SIRT2) | Oncology, Neurodegenerative Diseases |

| Proteases | Cathepsin K | Osteoporosis |

| Other Enzymes | Dihydrofolate Reductase (DHFR), Carbonic Anhydrase | Oncology, Glaucoma mdpi.comnih.gov |

| Signaling Pathways | Hedgehog Signaling (via Smoothened receptor) | Oncology nih.gov |

Development of Targeted Delivery Strategies for Research Compounds

Even a highly potent compound can be limited by poor bioavailability or off-target effects. Advanced drug delivery systems offer a strategy to overcome these hurdles by ensuring the compound reaches its intended site of action in the body at a therapeutic concentration. wikipedia.org For research analogues of this compound, developing targeted delivery strategies could be crucial for translating in vitro findings into in vivo models.

Emerging delivery technologies applicable to small molecules include:

Nanoparticle Formulations: Encapsulating the compound within nanoparticles (e.g., polymeric nanoparticles, liposomes) can improve solubility, protect it from premature degradation, and enhance its accumulation in specific tissues like tumors through the enhanced permeability and retention (EPR) effect. cd-bioparticles.comcd-bioparticles.netnih.gov

Small Molecule-Drug Conjugates (SMDCs): This approach involves covalently linking the benzamide analogue (the "payload") to a small molecule ligand that specifically binds to a receptor overexpressed on target cells (e.g., cancer cells). acs.orgnih.gov This ensures that the therapeutic agent is delivered with high precision, minimizing exposure to healthy tissues. amazonaws.compatsnap.com

| Delivery Strategy | Description | Potential Advantage for this compound Analogues |

| Polymeric Nanoparticles | Encapsulation within a biodegradable polymer matrix. | Improved solubility, sustained release, and potential for passive targeting to tumors. nih.gov |

| Liposomes | Encapsulation within a lipid bilayer vesicle. | Can carry both hydrophilic and hydrophobic compounds, enhancing circulation time. |

| Small Molecule-Drug Conjugates (SMDCs) | Covalent attachment to a targeting ligand via a cleavable linker. | Highly specific delivery to target cells, reducing systemic toxicity. nih.gov |

Integration with High-Throughput Screening for Discovery of New Applications

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity. drugtargetreview.comncsu.edu Integrating a library of this compound analogues into HTS campaigns is a powerful strategy for discovering entirely new applications. ramot.orgpharmasalmanac.com

Two main HTS approaches could be utilized:

Target-Based Screening: A library of benzamide derivatives can be screened against a specific, isolated biological target (e.g., an enzyme or receptor) to identify potent modulators. drugtargetreview.com This is an efficient way to find compounds that act on a known mechanism.

Phenotypic Screening: In this approach, compounds are applied directly to cells, and advanced imaging or other readouts are used to identify molecules that produce a desired change in cell physiology (a "phenotype"), such as inducing cancer cell death or preventing cell migration. nih.govharvard.edulifechemicals.com This method is unbiased by target and can uncover compounds that work through novel mechanisms of action. nih.govenamine.net The use of quantitative HTS (qHTS) can further provide concentration-response data directly from the primary screen, generating rich pharmacological information. nih.gov

This systematic screening approach can rapidly expand the known biological activity profile of the this compound scaffold, paving the way for new avenues of therapeutic development.

常见问题

Basic: What are the recommended methods for synthesizing 3-(Cyanomethyl)benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves coupling a benzamide derivative with a cyanomethyl group. A methodologically robust approach includes:

- Stepwise functionalization : Introduce the cyanomethyl group via nucleophilic substitution or catalytic coupling reactions. For example, alkylation of 3-aminobenzamide with bromoacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 benzamide:alkylating agent) are critical. Monitoring via TLC or HPLC ensures minimal byproduct formation .

Basic: How is the crystal structure of this compound determined using X-ray diffraction?

Answer:

X-ray crystallography involves:

- Data collection : A Bruker X8 APEXII CCD area-detector diffractometer with MoKα radiation (λ = 0.71073 Å) captures reflections (θ = 2.5–27.2°). For this compound, 1920 independent reflections were measured .

- Refinement : SHELXL97 refines the structure via least-squares matrix methods. Key parameters include R-factor convergence (R1 = 0.038) and hydrogen-bond geometry analysis (N–H⋯O interactions). Dihedral angles between the amide group and benzene ring (21.86°) are critical for structural validation .

Advanced: How can researchers address potential metabolic interference when using this compound in biological studies?

Answer:

Benzamide derivatives, including this compound, may inhibit poly(ADP-ribose) synthetase but can also disrupt glucose metabolism or DNA synthesis at higher doses . Mitigation strategies include:

- Dose-response profiling : Identify the threshold concentration where synthetase inhibition occurs without off-target effects (e.g., cell viability assays).

- Metabolic pathway mapping : Use isotopic tracing (e.g., ¹³C-glucose) to quantify interference in glycolysis or oxidative phosphorylation .

Advanced: What strategies resolve data contradictions in hydrogen-bonding patterns observed in crystallographic studies?

Answer:

Contradictions in hydrogen-bond geometry (e.g., variable N–H⋯O distances) arise from thermal motion or disordered solvent. Solutions include:

- Multi-model refinement : Test alternative hydrogen-bonding networks in SHELXL97 and compare R-factor stability .

- High-resolution data : Collect data at cryogenic temperatures (100 K) to reduce thermal displacement artifacts. For this compound, Rint = 0.027 and S = 1.02 indicate high data quality .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.5–8.0 ppm, cyanomethyl CH₂ at δ ~4.0 ppm).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 161.18) .

- IR spectroscopy : Stretching bands for amide (1650 cm⁻¹) and nitrile (2250 cm⁻¹) groups confirm functionalization .

Advanced: How can this compound be integrated into drug design pipelines targeting enzymes/receptors?

Answer:

- Scaffold modification : Introduce substituents (e.g., fluorinated groups) to enhance binding affinity. For example, replacing cyanomethyl with imidazo[1,2-a]pyrazine improves DDR1 inhibition .

- Docking studies : Use software like AutoDock to predict interactions with target active sites (e.g., kinase domains). Validate via IC₅₀ assays .

Notes

- Methodological rigor : Answers emphasize experimental design, validation, and error analysis.

- Advanced vs. basic : Clear demarcation via structural/functional complexity and data interpretation depth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。